![molecular formula C24H26N4O3S B2882265 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-98-6](/img/structure/B2882265.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with unique structural properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions, starting from commercially available precursors. Common synthetic routes may include:
Formation of Isoquinoline Derivative: This step involves the synthesis of 3,4-dihydroisoquinoline through cyclization reactions, typically using aldehydes or ketones as starting materials.
Coupling with Dimethoxyphenyl:
Thiazolo[3,2-b][1,2,4]triazol Formation: This step usually includes the construction of the thiazol and triazol rings through cyclization reactions involving appropriate precursors such as thioamides and hydrazines.
Final Assembly: The final step combines these intermediates under specific reaction conditions, such as controlled temperature and the presence of catalysts, to yield the target compound.
Industrial Production Methods: Industrial production may involve optimized synthetic routes that ensure high yield and purity of the compound. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production process while minimizing costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline or other oxidized derivatives.
Reduction: Reduction reactions may be employed to modify specific functional groups, such as the nitro or carbonyl groups, within the compound.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), Grignard reagents.
Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used but may include substituted isoquinolines, thiazol and triazol derivatives, and other aromatic or heterocyclic compounds.
科学研究应用
Chemistry: The compound's unique structure makes it a valuable subject for structural analysis and reaction mechanism studies. It serves as a building block for more complex molecules in synthetic chemistry.
Biology: In biological research, 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. These studies can provide insights into its potential as a bioactive compound.
Medicine: The compound's structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. It may be used as a lead compound in drug development programs aimed at targeting specific diseases.
Industry: In industrial applications, the compound may be used as a precursor or intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The exact mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. These interactions can influence biological pathways and cellular processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds:
Isoquinoline Derivatives: Compounds such as berberine or papaverine, which contain isoquinoline structures and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole, known for their pharmacological and industrial applications.
Triazole Derivatives: Compounds such as fluconazole or voriconazole, which are used as antifungal agents.
属性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-20-25-24-28(26-20)23(29)22(32-24)21(16-9-10-18(30-2)19(13-16)31-3)27-12-11-15-7-5-6-8-17(15)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIMGVQSPYLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)
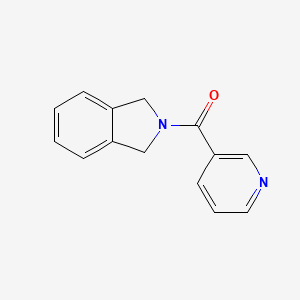
![5-[(Z)-14-(3,5-dihydroxyphenyl)tetradec-8-enyl]benzene-1,3-diol](/img/structure/B2882184.png)
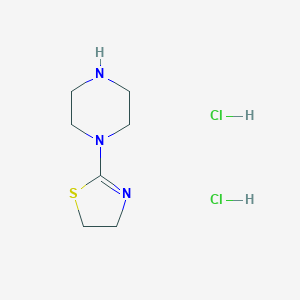
![4-benzoyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2882189.png)
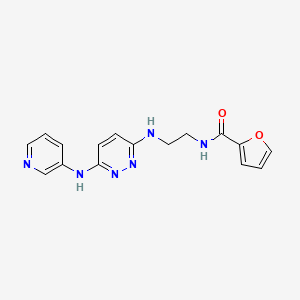
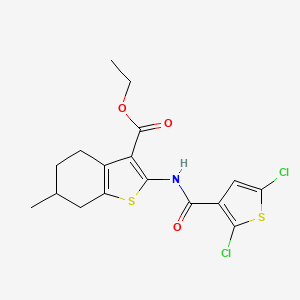
![6-[4-(Dimethylamino)phenyl]-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2882195.png)
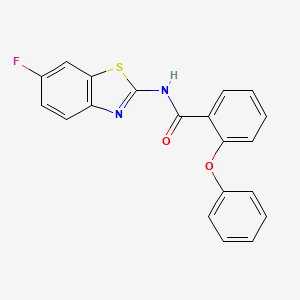
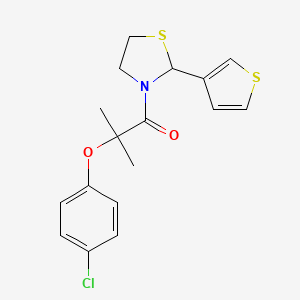
![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)
![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)
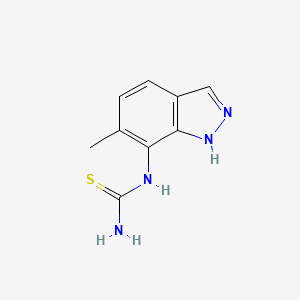
![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
